5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are recognized for their significant biological activities, making them valuable in medicinal chemistry. The introduction of a piperidine moiety in this compound enhances its pharmacological properties, suggesting its potential as a target for drug development and therapeutic applications .
This compound is classified as a benzimidazole derivative, which is a bicyclic structure composed of a benzene ring fused with an imidazole ring. Benzimidazoles are often referred to as "privileged structures" due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The specific identification number for 5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole is 936074-52-1.
The synthesis of 5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole typically involves several key steps:
The synthetic routes may yield various derivatives, including:
The molecular structure of 5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole can be described by its chemical formula . The InChI (International Chemical Identifier) for this compound is:
The InChI Key is MMOIJSZYUPRGBN-UHFFFAOYSA-N. This data indicates the presence of chlorine and nitrogen atoms within its structure, which are crucial for its biological activity.
5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole can participate in various chemical reactions typical for benzimidazole derivatives:
The mechanism by which 5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. For instance, benzimidazole derivatives have been studied for their role as enzyme inhibitors or receptor modulators in various biological pathways .
The compound exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
The melting point and boiling point specifics are not widely documented but can be determined through experimental methods in laboratory settings.
5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole has several scientific applications:
The benzimidazole-piperidine hybrid represents a privileged scaffold in drug design, characterized by synergistic pharmacological properties. Benzimidazole contributes aromatic planar geometry and hydrogen-bonding capability via its imidazole nitrogen (pKa ~5.6 for the conjugate acid), while the piperidine moiety introduces aliphatic flexibility and a basic tertiary nitrogen (pKa ~10.5) that enhances water solubility in protonated forms [8] [10]. This combination enables dual interactions with biological targets: the benzimidazole core intercalates into hydrophobic pockets, and the piperidine nitrogen facilitates ionic bonding or proton shuttling [4].
Table 1: Notable Drug Derivatives Featuring Benzimidazole-Piperidine Hybrids
Compound Name | Therapeutic Category | Key Structural Features | Primary Target |
---|---|---|---|
Omeprazole | Proton Pump Inhibitor | 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | H⁺/K⁺ ATPase |
Candesartan | Antihypertensive | 2-ethoxy-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-benzimidazole-7-carboxylic acid | Angiotensin II Receptor |
Astemizole | Antihistamine | 1-(4-fluorobenzyl)-N-[1-(4-methoxyphenethyl)piperidin-4-yl]-1H-benzimidazol-2-amine | Histamine H₁ Receptor |
5-Chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole | Multitarget Lead | Chloro-substituted benzimidazole N-linked to piperidine | H₁ Receptor / EBOV Entry |
Structure-activity relationship (SAR) studies reveal that N-alkylation of the piperidine nitrogen modulates blood-brain barrier (BBB) penetration, while substitution at the benzimidazole 5/6 positions fine-tunes target selectivity. For instance, 5-chloro substitution (as in the subject compound) enhances metabolic stability by blocking cytochrome P450 oxidation at this position [2] [9]. The methylene bridge between rings provides conformational flexibility, allowing adaptation to diverse binding pockets, as demonstrated in CNS-penetrating H₁-antihistamines [1] [5].
The strategic incorporation of a chlorine atom at the C5 position of benzimidazole serves multiple biochemical purposes:
The piperidine motif's contribution is equally critical:
Table 2: Documented Biological Activities of 5-Chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole Derivatives
Biological Activity | Experimental Model | Key Metrics | Proposed Mechanism |
---|---|---|---|
Antiviral (EBOV) | In vitro pseudotyped virus assay | IC₅₀ = 0.87 μM (compound 25a) | NPC1-dependent viral entry inhibition |
Antitubercular | M. tuberculosis H37Rv | MIC = 6.25 μg/mL (analog PB4) | Enoyl-ACP reductase inhibition |
H₁ Antihistamine | Guinea pig ileum contraction | Kᵢ = 12 nM (compound 9q) | Competitive histamine receptor antagonism |
Antiproliferative | HeLa cancer cells | GI₅₀ = 8.3 μM (platinum complex derivative) | DNA intercalation / Topoisomerase inhibition |
The hybrid's therapeutic versatility is evidenced by its activity against phylogenetically distinct targets: Ebola virus entry (via NPC1 protein interaction), Mycobacterium tuberculosis (enoyl-ACP reductase binding), and central histamine receptors (for insomnia treatment) [5] [6] [7]. This multitarget capability stems from the scaffold's chameleonic properties – it adopts distinct conformations when interacting with different biological matrices [10].
The benzimidazole pharmacophore has undergone four generations of optimization since its initial medicinal applications:
First Generation (1940s-1960s):
Second Generation (1970s-1990s):
Third Generation (2000-2010):
Fourth Generation (2010-Present):
Table 3: Evolution of Key Benzimidazole-Based Pharmaceuticals
Era | Representative Drug | Therapeutic Category | Structural Innovations |
---|---|---|---|
1961 | Thiabendazole | Anthelmintic | Unsubstituted benzimidazole thiourea |
1979 | Omeprazole | Antiulcer | Pyridinylmethylsulfinyl substitution |
1990 | Candesartan | Antihypertensive | Biphenyltetrazole linkage |
2008 | Bendamustine | Antineoplastic | Nitrogen mustard alkylator group |
2015 | 5-Chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole | Multifunctional Lead | Chloro substitution + piperidinylmethyl linker |
The historical trajectory demonstrates a shift from simple substitutions to strategic hybridizations – the 5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole architecture (CAS 936074-52-1) represents contemporary efforts to balance target potency, pharmacokinetic properties, and synthetic accessibility. Its chemical space continues to expand through C2/C6 derivatization and metal complexation, with >18 recent patents filed between 2018-2021 covering anticancer and antiviral applications [9] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7